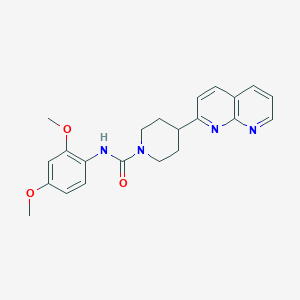![molecular formula C22H23N5O2 B6468882 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline CAS No. 2640873-25-0](/img/structure/B6468882.png)
6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline" is a synthetic chemical with intriguing structural features. It is part of a group of compounds known for their diverse biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps, including the formation of quinoxaline and pyrimidine rings, along with careful handling of reactive intermediates. Conditions such as temperature, pressure, and the use of catalysts like palladium or copper can play significant roles in its formation.
Industrial Production Methods: Industrial synthesis usually scales up the laboratory procedures, optimizing the reaction conditions to ensure higher yields and purity. This can involve continuous flow processes or batch reactions in large reactors.
化学反応の分析
Types of Reactions: This compound can undergo various reactions, including but not limited to:
Oxidation
: Might involve reagents like potassium permanganate or chromic acid.
Reduction
: Could use hydrogen gas with a palladium catalyst.
Substitution
: Often facilitated by nucleophiles or electrophiles, altering the functional groups attached to the core structure.
Common Reagents and Conditions: Reagents such as Grignard reagents, organolithium compounds, or halogens might be involved. Solvents like dichloromethane or tetrahydrofuran can be used depending on the reaction type.
Major Products Formed: The reactions typically yield derivatives with modifications on the pyrimidine or quinoxaline rings, which can drastically alter the compound’s properties and uses.
科学的研究の応用
This compound has numerous applications:
Chemistry
: Acts as a building block for synthesizing more complex molecules.
Biology
: Used in studies to investigate its interactions with enzymes or receptors.
Medicine
: Potential for developing new pharmaceuticals, particularly in targeting specific cellular pathways.
Industry
: Could be used in the creation of new materials with unique properties or in catalytic processes.
作用機序
The mechanism by which "6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline" exerts its effects often involves its binding to molecular targets such as enzymes or receptors. This can lead to the inhibition or activation of biological pathways, impacting cellular processes. The exact pathways and molecular targets vary based on the specific application or research focus.
類似化合物との比較
Compared to other compounds with similar structural features, "6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline" stands out due to its unique combination of functional groups, which confer distinct reactivity and specificity in various reactions.
List of Similar Compounds:
5-methylpyrimidin-2-yl derivatives
Quinoxaline derivatives
Octahydrocyclopenta[c]pyrrole-based compounds
So there you have it—a comprehensive breakdown of this fascinating compound. Any other chemistry curiosities you've got?
特性
IUPAC Name |
[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-10-25-21(26-11-15)29-14-22-6-2-3-17(22)12-27(13-22)20(28)16-4-5-18-19(9-16)24-8-7-23-18/h4-5,7-11,17H,2-3,6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQWEIXTWLYTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile](/img/structure/B6468801.png)
![4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile](/img/structure/B6468809.png)
![3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole](/img/structure/B6468815.png)

![6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6468833.png)
![6-(4-methoxyphenyl)-3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468838.png)
![N-methyl-N-[1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468842.png)
![N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468849.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468850.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468855.png)
![2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468887.png)
![2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline](/img/structure/B6468891.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B6468895.png)
![6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6468905.png)
